molecular formula C20H19N3O4S B1210487 ML085

ML085

Cat. No.: B1210487
M. Wt: 397.4 g/mol
InChI Key: HDLQKEKTQTTWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML085 is a small molecule drug that acts as an inhibitor of alkaline phosphatase, placental (ALPP). It has shown potential in the treatment of various diseases, particularly in the fields of oncology and endocrinology. The compound is currently in the preclinical stage of development and has been primarily researched by the Sanford Burnham Prebys Medical Discovery Institute .

Preparation Methods

The synthesis of ML085 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its biological activity. The synthetic route typically includes:

Chemical Reactions Analysis

ML085 undergoes several types of chemical reactions, including:

Scientific Research Applications

ML085 has a wide range of scientific research applications, including:

    Oncology: It is being studied for its potential to inhibit the growth of cancer cells, particularly in testicular neoplasms.

    Endocrinology: The compound shows promise in treating metabolic diseases by modulating enzyme activity.

    Urogenital Diseases:

Mechanism of Action

ML085 exerts its effects by inhibiting the enzyme alkaline phosphatase, placental (ALPP). This inhibition disrupts various biochemical pathways, leading to the suppression of cell growth and proliferation in certain types of cancer. The compound targets specific molecular pathways involved in cell signaling and metabolism, making it a promising candidate for therapeutic development .

Comparison with Similar Compounds

ML085 is unique in its specific inhibition of ALPP, which sets it apart from other compounds targeting similar pathways. Some similar compounds include:

This compound’s specificity and potency make it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-[[5-(2-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C20H19N3O4S/c1-3-10-23-19(14-6-4-5-7-18(14)27-2)21-22-20(23)28-12-17(26)13-8-9-15(24)16(25)11-13/h3-9,11,24-25H,1,10,12H2,2H3

InChI Key

HDLQKEKTQTTWGA-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN=C(N2CC=C)SCC(=O)C3=CC(=C(C=C3)O)O

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2CC=C)SCC(=O)C3=CC(=C(C=C3)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.